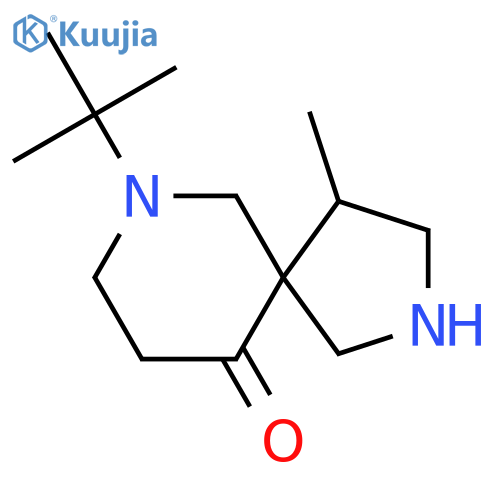Cas no 2138005-42-0 (7-tert-butyl-4-methyl-2,7-diazaspiro4.5decan-10-one)

2138005-42-0 structure
商品名:7-tert-butyl-4-methyl-2,7-diazaspiro4.5decan-10-one
7-tert-butyl-4-methyl-2,7-diazaspiro4.5decan-10-one 化学的及び物理的性質
名前と識別子
-
- 7-tert-butyl-4-methyl-2,7-diazaspiro4.5decan-10-one
- EN300-1085410
- 2138005-42-0
- 7-tert-butyl-4-methyl-2,7-diazaspiro[4.5]decan-10-one
-
- インチ: 1S/C13H24N2O/c1-10-7-14-8-13(10)9-15(12(2,3)4)6-5-11(13)16/h10,14H,5-9H2,1-4H3
- InChIKey: LPCQLUWVRAXSLB-UHFFFAOYSA-N
- ほほえんだ: O=C1CCN(C(C)(C)C)CC21CNCC2C
計算された属性
- せいみつぶんしりょう: 224.188863393g/mol
- どういたいしつりょう: 224.188863393g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 295
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 32.3Ų
7-tert-butyl-4-methyl-2,7-diazaspiro4.5decan-10-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1085410-0.1g |
7-tert-butyl-4-methyl-2,7-diazaspiro[4.5]decan-10-one |
2138005-42-0 | 95% | 0.1g |
$892.0 | 2023-10-27 | |
| Enamine | EN300-1085410-0.05g |
7-tert-butyl-4-methyl-2,7-diazaspiro[4.5]decan-10-one |
2138005-42-0 | 95% | 0.05g |
$851.0 | 2023-10-27 | |
| Enamine | EN300-1085410-1g |
7-tert-butyl-4-methyl-2,7-diazaspiro[4.5]decan-10-one |
2138005-42-0 | 95% | 1g |
$1014.0 | 2023-10-27 | |
| Enamine | EN300-1085410-0.25g |
7-tert-butyl-4-methyl-2,7-diazaspiro[4.5]decan-10-one |
2138005-42-0 | 95% | 0.25g |
$933.0 | 2023-10-27 | |
| Enamine | EN300-1085410-2.5g |
7-tert-butyl-4-methyl-2,7-diazaspiro[4.5]decan-10-one |
2138005-42-0 | 95% | 2.5g |
$1988.0 | 2023-10-27 | |
| Enamine | EN300-1085410-1.0g |
7-tert-butyl-4-methyl-2,7-diazaspiro[4.5]decan-10-one |
2138005-42-0 | 1g |
$1014.0 | 2023-06-10 | ||
| Enamine | EN300-1085410-0.5g |
7-tert-butyl-4-methyl-2,7-diazaspiro[4.5]decan-10-one |
2138005-42-0 | 95% | 0.5g |
$974.0 | 2023-10-27 | |
| Enamine | EN300-1085410-10.0g |
7-tert-butyl-4-methyl-2,7-diazaspiro[4.5]decan-10-one |
2138005-42-0 | 10g |
$4360.0 | 2023-06-10 | ||
| Enamine | EN300-1085410-5g |
7-tert-butyl-4-methyl-2,7-diazaspiro[4.5]decan-10-one |
2138005-42-0 | 95% | 5g |
$2940.0 | 2023-10-27 | |
| Enamine | EN300-1085410-5.0g |
7-tert-butyl-4-methyl-2,7-diazaspiro[4.5]decan-10-one |
2138005-42-0 | 5g |
$2940.0 | 2023-06-10 |
7-tert-butyl-4-methyl-2,7-diazaspiro4.5decan-10-one 関連文献
-
1. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488
-
Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180
-
Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758
-
Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387
2138005-42-0 (7-tert-butyl-4-methyl-2,7-diazaspiro4.5decan-10-one) 関連製品
- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)
- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)
- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)
- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)
- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)
- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)
- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)
- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)
- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)
- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
